Rubazoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Rubazoic acid can be synthesized through various methods, including the diazotization of 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one. This process involves the use of nitrous acid as a diazotizing agent, followed by coupling with suitable reagents . The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure consistency and quality.
Chemical Reactions Analysis
Rubazoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include nitrous acid for diazotization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Rubazoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rubazoic acid involves its ability to form strong intramolecular hydrogen bonds, which stabilize its structure and enhance its reactivity. The compound’s enolic 1,5-diketone structure allows it to participate in various chemical reactions, including proton transfer and chelation with metal ions . These interactions are crucial for its applications in different fields.
Comparison with Similar Compounds
Rubazoic acid can be compared with other similar compounds, such as:
Pyrazolone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Enolic 1,5-diketones: These compounds also exhibit strong intramolecular hydrogen bonding and are used in similar applications.
This compound stands out due to its unique combination of properties, including its ability to form stable metal chelates and its reactivity in various chemical reactions .
Properties
CAS No. |
62094-95-5 |
---|---|
Molecular Formula |
C20H17N5O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |
InChI Key |
RDYJVCSNESZYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.